DMT1 blocker 2 is a compound designed to inhibit the activity of the Divalent Metal Transporter 1, commonly referred to as DMT1. This transporter plays a crucial role in the absorption of essential divalent metals, particularly iron, from the intestinal lumen into cells. DMT1 is implicated in various physiological processes, including iron homeostasis and metal ion transport, making its inhibitors valuable for therapeutic applications in conditions related to metal dysregulation.
DMT1 blocker 2 has been identified through various research efforts aimed at developing selective inhibitors of DMT1. The compound is synthesized and characterized in laboratory settings, particularly focusing on its efficacy and specificity against the transporter.
DMT1 blocker 2 falls under the category of small molecule inhibitors targeting membrane transport proteins. It is specifically classified as a non-competitive inhibitor, meaning it can inhibit the transport activity of DMT1 without directly competing with its substrates.
The synthesis of DMT1 blocker 2 typically involves organic synthesis techniques that are standard in medicinal chemistry. The process often includes:
The synthesis may utilize various synthetic pathways, including:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm the structure and purity of DMT1 blocker 2.
DMT1 blocker 2 possesses a specific molecular structure that allows it to interact effectively with the DMT1 transporter. The exact structural formula can vary based on synthetic modifications but typically includes functional groups that enhance binding affinity.
DMT1 blocker 2 undergoes several chemical reactions that are critical for its function as an inhibitor:
Kinetic studies are often performed to assess how DMT1 blocker 2 affects metal ion transport rates in vitro. These studies help elucidate the mechanism by which the compound inhibits DMT1 function.
The mechanism of action for DMT1 blocker 2 involves:
Quantitative assays measuring iron uptake in cell lines expressing DMT1 provide data on the effectiveness of DMT1 blocker 2 as an inhibitor. These assays typically report changes in metal ion concentrations pre-and post-treatment with the compound.
DMT1 blocker 2 exhibits several physical properties relevant for its application:
Key chemical properties include:
DMT1 blocker 2 has significant implications in scientific research and medicine:
Divalent Metal Transporter 1 (Solute Carrier Family 11 Member 2, SLC11A2) serves as the primary molecular target for the compound "DMT1 blocker 2." This transmembrane protein facilitates proton-coupled uptake of ferrous iron (Fe²⁺) and other divalent metals (e.g., Mn²⁺, Cd²⁺) across biological membranes. Its physiological significance is underscored by roles in dietary iron absorption at the duodenal brush border, transferrin-bound iron utilization in endosomes, and neuronal metal homeostasis [1] [3] [7]. Dysregulation of Divalent Metal Transporter 1 is implicated in hereditary hemochromatosis, iron-deficiency anemia, and neurodegenerative disorders due to pathological iron accumulation [1] [7].
DMT1 blocker 2 (chemical name: undisclosed; CAS: 1062648-63-8) is a synthetic aromatic bis-isothiourea derivative that directly and competitively inhibits human Divalent Metal Transporter 1. It exhibits submicromolar potency (half-maximal inhibitory concentration = 0.83 μM) in cellular assays measuring radioactive ⁵⁵Fe²⁺ uptake in Divalent Metal Transporter 1-transfected mammalian cells. In vivo validation confirms its ability to attenuate enterocytic iron absorption in rodent models of iron hyperabsorption [6]. Unlike nonspecific chelators, DMT1 blocker 2 does not bind free Fe²⁺ or Mn²⁺ ions, confirming its target specificity [7].
Table 1: Functional Characterization of DMT1 Blocker 2
Property | Value | Experimental System | Reference |
---|---|---|---|
IC₅₀ (human Divalent Metal Transporter 1) | 0.83 μM | ⁵⁵Fe²⁺ uptake in transfected CHO cells | [6] |
Inhibitor class | Competitive | Kinetic analysis of Fe²⁺ transport inhibition | [7] |
CYP3A4 inhibition | 44% at 10 μM | Metabolite stability assay | [6] |
In vivo efficacy | Significant iron uptake blockade | Acute rat model of dietary iron hyperabsorption | [6] |
The molecular basis of DMT1 blocker 2 inhibition has been elucidated through structural biology and mutagenesis studies. Crystallographic analysis of its interaction with the bacterial homolog Eremococcus coleocola Divalent Metal Transporter 1 (EcoDivalent Metal Transporter 1) reveals binding within an extracellular vestibular pocket approximately 12 Å above the metal ion coordination site. The inhibitor adopts a U-shaped conformation, enabling dual interactions:
In human Divalent Metal Transporter 1, mutagenesis validates analogous residues critical for inhibition:
The proton gradient critically modulates inhibitor affinity. Lower extracellular pH (≤6.0) enhances DMT1 blocker 2 binding by promoting protonation of key glutamate residues (e.g., Glu193 in transmembrane helix 5) that allosterically stabilize the outward-facing conformation [8]. This pH dependence aligns with Divalent Metal Transporter 1’s physiological role in the acidic duodenal lumen.
Figure 1: Proposed Binding Mechanism of DMT1 Blocker 2(Conceptual schematic based on EcoDivalent Metal Transporter 1 structure)
Divalent Metal Transporter 1 exhibits functional heterogeneity through four major splice isoforms generated by alternative promoter usage (exon 1A vs. 1B) and 3’ untranslated region splicing (± iron-responsive element). These isoforms display distinct subcellular localizations, regulatory mechanisms, and inhibitor sensitivities:
Table 2: Divalent Metal Transporter 1 Isoform Properties and Blocker 2 Interactions
Isoform | N-/C-Termini | Localization | Regulation | Blocker 2 Affinity |
---|---|---|---|---|
1A/+IRE | 31-aa N-terminus; 18-aa C-terminus | Apical membrane (enterocytes); late endosomes | IRP-dependent mRNA stability; hypoxia (HIF-2α) | Moderate |
1A/-IRE | 31-aa N-terminus; 25-aa C-terminus | Lysosomes | Transcriptional (unknown) | Low |
1B/+IRE | Short N-terminus; 18-aa C-terminus | Recycling endosomes; early endosomes | IRP-dependent; NF-κB | High |
1B/-IRE | Short N-terminus; 25-aa C-terminus | Apical membrane (kidney); early endosomes | miRNA-dependent | High |
Structural Basis for Isoform Selectivity
DMT1 blocker 2 shows higher potency against 1B-containing isoforms. This arises from:
The 1B/-IRE isoform demonstrates the highest inhibitor sensitivity due to its plasma membrane abundance and rapid recycling kinetics. This isoform is overexpressed in Parkinson’s disease substantia nigra neurons, suggesting therapeutic relevance for iron chelation strategies [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4